Cas no 92273-73-9 (Butylzinc bromide, 0.50 M in THF)

Butylzinc bromide, 0.50 M in THF structure
92273-73-9 structure
Nome del prodotto:Butylzinc bromide, 0.50 M in THF
Numero CAS:92273-73-9
MF:C4H9BrZn
MW:202.427257299423
MDL:MFCD00671997
CID:800566
PubChem ID:24873140

Butylzinc bromide, 0.50 M in THF Proprietà chimiche e fisiche

Nomi e identificatori

    • Zinc, bromobutyl-
    • Butylzinc Bromide
    • n-Butylzinc broMide
    • butylzinc bromide solution
    • Butylzinc bromide solution 0.5 in THF
    • butylzinc(II) bromide
    • n-Butylzinc broMide,0.5M in THF,packaged under Argon in resealable CheMSeal^t bottles
    • n-butylZnBr
    • Bromobutylzinc (ACI)
    • Bromo(butyl)zinc
    • BUTYLZINC BROMIDE, 0.5M SOLUTION IN TETR AHYDROFURAN
    • n-Butylzinc broMide, 0.5M in THF, packaged under Argon in resealable CheMSeal^t bottles
    • Butylzinc bromide, 0.50 M in THF
    • MDL: MFCD00671997
    • Inchi: 1S/C4H9.BrH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1
    • Chiave InChI: HMBGXQKLGHIDMN-UHFFFAOYSA-M
    • Sorrisi: C(CC)C[Zn]Br

Proprietà calcolate

  • Massa esatta: 199.91800
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 6
  • Conta legami ruotabili: 1

Proprietà sperimentali

  • Colore/forma: Liquido trasparente incolore
  • Densità: 0.958 g/mL at 25 °C
  • Punto di fusione: No data available
  • Punto di ebollizione: No data available
  • Punto di infiammabilità: Fahrenheit: 1,4 ° f< br / >Celsius: -17 ° C< br / >
  • Coefficiente di ripartizione dell'acqua: Reacts with water.
  • PSA: 0.00000
  • LogP: 2.59720
  • Sensibilità: Air Sensitive
  • Colore/forma: 0.5 M in THF
  • Solubilità: Reacts with water.
  • Pressione di vapore: No data available

Butylzinc bromide, 0.50 M in THF Informazioni sulla sicurezza

Butylzinc bromide, 0.50 M in THF Dati doganali

  • CODICE SA:2931900090
  • Dati doganali:

    Codice doganale cinese:

    2931900090

    Panoramica:

    293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%

    Riassunto:

    2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%

Butylzinc bromide, 0.50 M in THF Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB349479-50 ml
n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles; .
92273-73-9
50 ml
€199.00 2024-04-16
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H58121-50ml
n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal\x99 bottles
92273-73-9
50ml
¥3125.00 2023-04-13
TRC
B010754-10mL
Butylzinc bromide, 0.50 M in THF
92273-73-9
10mL
165.00 2021-08-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
497746-50ML
Butylzinc bromide, 0.50 M in THF
92273-73-9
50ml
¥2584.47 2023-12-05
Oakwood
213843-1ml
n-Butylzinc bromide 0.5 M in Tetrahydrofuran
92273-73-9
1ml
$35.00 2024-07-19
Fluorochem
213843-1ml
n-Butylzinc bromide 0.5 M in Tetrahydrofuran
92273-73-9
1ml
£33.00 2022-02-28
A2B Chem LLC
AH88499-100ml
BUTYLZINC BROMIDE
92273-73-9
100ml
$559.00 2023-12-29
abcr
AB349479-50ml
n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles; .
92273-73-9
50ml
€199.00 2025-02-18
Oakwood
213843-5ml
n-Butylzinc bromide 0.5 M in Tetrahydrofuran
92273-73-9
5ml
$80.00 2024-07-19
TRC
B010754-5mL
Butylzinc bromide, 0.50 M in THF
92273-73-9
5mL
100.00 2021-08-18

Butylzinc bromide, 0.50 M in THF Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Zinc ,  Iodine Solvents: Dimethylacetamide ;  5 min, rt
1.2 overnight, 80 °C
Riferimento
Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross-Coupling To Generate Quaternary Carbons
Estrada, Jesus G. ; Williams, Wendy L. ; Ting, Stephen I. ; Doyle, Abigail G., Journal of the American Chemical Society, 2020, 142(19), 8928-8937

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ;  rt
1.2 12 h, 70 °C; 70 °C → rt
Riferimento
Palladium-catalyzed anti-Markovnikov hydroalkylation of homoallylic alcohols bearing β-fluorines
Lin, Xiaowei; Qing, Feng-Ling, Organic Letters, 2013, 15(17), 4478-4481

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Magnesium ,  Lithium chloride ,  Zinc chloride Solvents: Tetrahydrofuran ;  30 min, rt
1.2 2 - 12 h, 0 - 25 °C
Riferimento
Direct and Efficient C(sp3)-H Bond Alkylation of Tetrahydroisoquinolines and Isochroman with Alkylzinc Reagents
Peng, Zhihua; Wang, Yilei; Yu, Zhi; Wu, Hao; Fu, Shanshan; et al, Advanced Synthesis & Catalysis, 2019, 361(9), 2048-2053

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Iodine Solvents: 1,3-Dimethyl-2-imidazolidinone ;  rt; 10 min, rt
1.2 rt; rt → 70 °C; 16 h, 70 °C
Riferimento
Higher-Order Zincates as Transmetalators in Alkyl-Alkyl Negishi Cross-Coupling
McCann, Lucas C.; Hunter, Howard N.; Clyburne, Jason A. C.; Organ, Michael G., Angewandte Chemie, 2012, 51(28), 7024-7027

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Iodine ,  Potassium iodide Solvents: Dimethylformamide ;  12 h, 80 °C
Riferimento
Ni-catalyzed regio- and stereo-defined intermolecular cross-electrophile dialkylation of alkynes without directing group
Zhan, Yi-Zhou; Xiao, Nan; Shu, Wei, Nature Communications, 2021, 12(1),

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  rt; 3 h, reflux
Riferimento
Method for synthesizing 3,5-dihydroxy-1-alkylbenzene by alkyl protection
, China, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ;  rt
1.2 24 h, 80 °C
Riferimento
A Nickel(II)-Mediated Thiocarbonylation Strategy for Carbon Isotope Labeling of Aliphatic Carboxamides
Pedersen, Simon S.; Donslund, Aske S.; Mikkelsen, Jesper H.; Bakholm, Oskar S.; Papp, Florian; et al, Chemistry - A European Journal, 2021, 27(24), 7114-7123

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ,  Hexane ;  40 min, 0 °C
Riferimento
Palladium-catalysed regio- and stereoselective arylative substitution of γ,δ-epoxy-α,β-unsaturated esters and amides by sodium tetraaryl borates
Bilgi, Yasemin; Kus, Melih; Artok, Levent, Organic & Biomolecular Chemistry, 2020, 18(32), 6378-6383

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Zinc Solvents: 1,4-Dioxane ;  17 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Palladium-catalyzed cross-coupling of silyl electrophiles with alkylzinc halides: a silyl-Negishi reaction
Cinderella, Andrew P.; Vulovic, Bojan; Watson, Donald A., Journal of the American Chemical Society, 2017, 139(23), 7741-7744

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Zinc ;  10 min, heated; rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Dimethylacetamide
1.3 rt; 8 - 12 h, rt → 70 °C
Riferimento
Csp3-Csp3 Bond-Forming Reductive Elimination from Well-Defined Copper(III) Complexes
Paeth, Matthew; Tyndall, Sam B.; Chen, Liang-Yu; Hong, Jia-Cheng; Carson, William P.; et al, Journal of the American Chemical Society, 2019, 141(7), 3153-3159

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Zinc ,  Iodine Solvents: Dimethylacetamide ;  10 min, rt
1.2 3 h, 80 °C
Riferimento
Docking study and biological evaluation of pyrrolidine-based iminosugars as pharmacological chaperones for Gaucher disease
Kato, Atsushi; Nakagome, Izumi; Sato, Kasumi; Yamamoto, Arisa; Adachi, Isao; et al, Organic & Biomolecular Chemistry, 2016, 14(3), 1039-1048

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide ,  Zinc Solvents: tert-Butanol ;  1 h, reflux
1.2 Solvents: Methylcyclohexane ;  3 h, 80 °C
Riferimento
Process for activation of metallic zinc for direct synthesis of alkylzinc halides
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Zinc
Riferimento
Organozinc reagents prepared from highly active zinc
Rieke, Reuben D.; Kim, Seung-Hoi, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-5

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ,  Hexane ;  -60 °C; -60 °C → 10 °C; 1 h, 10 °C
Riferimento
Preparation of 2,2-difluoro-2-[(1,3-dioxo-1H,2H-benz[de]isoquinolin-2-yl)oxy]acetic acid esters as acid generators for chemically amplified positive photosensitive resin compositions, photosensitive dry film, production method for photosensitive dry film, and production method for patterned resist film
, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  3 h, reflux
Riferimento
Investigation of new synthetic methods of 3,5-dihydroxyamylbenzene
Zhang, Peng-fei; Jiang, Shao-liang, Zhejiang Huagong, 2016, 47(6), 5-6

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylformamide ;  5 min, 70 °C
1.2 overnight, 70 °C
Riferimento
Evidence of increased hydrophobicity and dynamics inside the tail region of glycolipid self-assemblies using 2-n-alkyl-pyrene derivatives to probe different locations
Zahid, N. Idayu ; Ji, Lei; Khyasudeen, M. Faisal; Friedrich, Alexandra; Hashim, Rauzah; et al, Langmuir, 2019, 35(29), 9584-9592

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Naphthalene ,  Lithium Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  15 min, rt
1.3 18 h, rt
Riferimento
An atom economical method for the direct synthesis of quinoline derivatives from substituted o-nitrotoluenes
Liu, Guiyan; Yi, Maocong; Liu, Lu; Wang, Jingjing; Wang, Jianhui, Chemical Communications (Cambridge, 2015, 51(14), 2911-2914

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Iodine Solvents: 1,3-Dimethyl-2-imidazolidinone ;  12 h, 70 °C
Riferimento
The Role of LiBr and ZnBr2 on the Cross-Coupling of Aryl Bromides with Bu2Zn or BuZnBr
Eckert, Philip; Organ, Michael G., Chemistry - A European Journal, 2019, 25(69), 15751-15754

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Zinc Solvents: 1,4-Dioxane ;  17 h, rt → 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Method for preparing silahydrocarbons
, World Intellectual Property Organization, , ,

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ;  rt
1.2 3 - 4 h, 80 °C
Riferimento
Palladium-catalyzed coupling of α-halo vinylphosphonate and α-phosphonovinyl sulfonate with alkylzincs: straightforward and versatile synthesis of α-alkyl vinylphosphonates
Zhang, Li; Fang, Yewen; Jin, Xiaoping; Guo, Ting; Li, Ruifeng; et al, Organic Chemistry Frontiers, 2018, 5(9), 1457-1461

Butylzinc bromide, 0.50 M in THF Raw materials

Butylzinc bromide, 0.50 M in THF Preparation Products

Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd